molecular formula C13H14N4O3 B4228817 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B4228817
M. Wt: 274.28 g/mol
InChI Key: HNPRPJWNKVXEOU-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is an organic compound that features a pyrazole ring substituted with a nitro group and an acetamide moiety attached to a phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.

    Acetamide Formation: The nitrated pyrazole is reacted with 2-phenylethylamine and acetic anhydride to form the acetamide linkage.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Reduction of Nitro Group: 2-(4-amino-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide.

    Substitution Reactions: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for the development of new pharmaceuticals.

    Materials Science: In the design of novel materials with specific electronic or optical properties.

    Biological Research: As a probe to study biological processes involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitro group could be involved in redox reactions, while the acetamide moiety might participate in hydrogen bonding with biological targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-nitro-1H-pyrazol-1-yl)acetamide: Lacks the phenylethyl group.

    N-(2-phenylethyl)acetamide: Lacks the pyrazole ring and nitro group.

Uniqueness

2-(4-nitro-1H-pyrazol-1-yl)-N-(2-phenylethyl)acetamide is unique due to the combination of the nitro-substituted pyrazole ring and the phenylethyl acetamide moiety, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(4-nitropyrazol-1-yl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c18-13(10-16-9-12(8-15-16)17(19)20)14-7-6-11-4-2-1-3-5-11/h1-5,8-9H,6-7,10H2,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNPRPJWNKVXEOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=C(C=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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